![molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is an organic compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate oxetane precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.
Aplicaciones Científicas De Investigación
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .
Comparación Con Compuestos Similares
Similar Compounds
(3-{[(Trimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
(3-{[(Methoxymethyl)oxy]methyl}oxetan-3-yl)methanol: Contains a methoxymethyl group instead of a TBDMS group.
Uniqueness
The presence of the TBDMS group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides greater steric hindrance and stability compared to other silyl-protected compounds. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic procedures .
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3 |
Clave InChI |
NDCDMTFOLCEMMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1(COC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
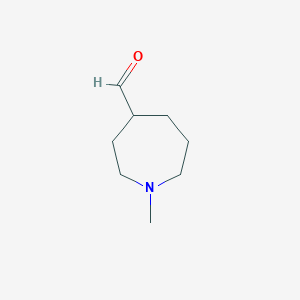
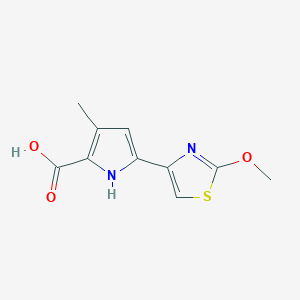
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
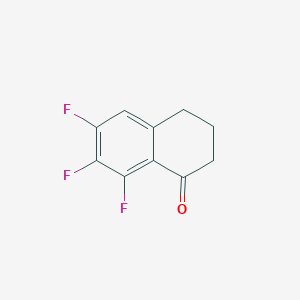
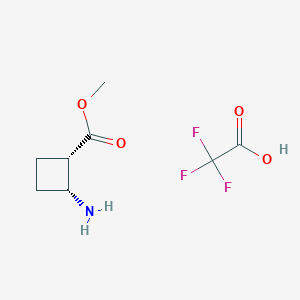
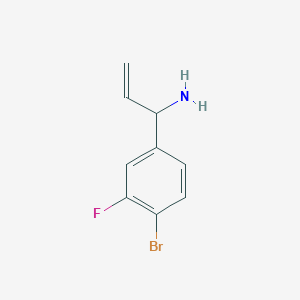

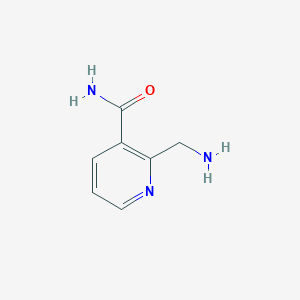

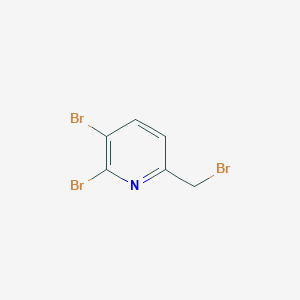
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
